molecular formula C10H2F12O4Sr B056463 Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate CAS No. 121012-89-3

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B056463
CAS No.: 121012-89-3
M. Wt: 501.72 g/mol
InChI Key: KEVXBFHXVKDJRZ-PAMPIZDHSA-L
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Description

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a chemical compound with the molecular formula C10H2F12O4Sr and a molecular weight of 501.72 . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several applications in scientific research:

Preparation Methods

The synthesis of Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of strontium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere at temperatures between 2-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be compared with other similar compounds, such as:

Properties

CAS No.

121012-89-3

Molecular Formula

C10H2F12O4Sr

Molecular Weight

501.72 g/mol

IUPAC Name

strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;

InChI Key

KEVXBFHXVKDJRZ-PAMPIZDHSA-L

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2]

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]

Origin of Product

United States

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